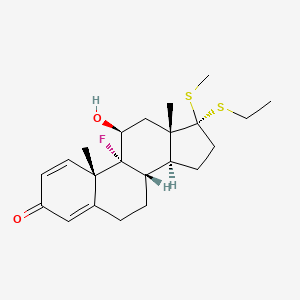
Tipredane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
替普瑞丹,也称为其开发代码SQ-27239,是一种合成的糖皮质激素类皮质类固醇。它因其潜在的抗炎特性而被开发,但从未上市。该化合物的特点是其独特的结构,其中包括使其与其他皮质类固醇不同的含硫基团 .
准备方法
合成路线和反应条件
替普瑞丹通过一系列化学反应合成,这些反应涉及将含硫基团引入类固醇骨架。合成通常涉及以下步骤:
起始原料: 合成从合适的类固醇前体开始。
引入氟: 在9α位置引入氟原子。
羟基化: 在11β位置添加羟基。
硫烷基化: 在17α和17β位置分别引入乙硫基和甲硫基.
工业生产方法
化学反应分析
反应类型
替普瑞丹经历各种化学反应,包括:
氧化: 含硫基团可以被氧化形成亚砜和砜。
还原: 还原反应可以将酮基转化为醇。
取代: 卤素原子可以用其他官能团取代.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 采用卤化剂和亲核试剂等试剂.
主要产物
氧化: 亚砜和砜。
还原: 醇。
取代: 根据所用试剂的不同,各种取代衍生物.
科学研究应用
化学: 作为研究含硫类固醇的模型化合物。
生物学: 研究其对细胞过程和基因表达的影响。
医学: 作为抗炎药用于治疗哮喘、牛皮癣和过敏性鼻炎等疾病的潜在用途。
工业: 在开发新型药物方面的潜在应用
作用机制
替普瑞丹通过与糖皮质激素受体 (GR) 结合发挥作用。这种结合导致基因表达的激活或抑制。该化合物可以直接与 DNA 结合 (反式激活) 或抑制转录因子(如激活蛋白 1 和核因子 kappa B (反式抑制))的活性。该机制类似于其他糖皮质激素,但由于其含硫基团而具有独特的特性 .
相似化合物的比较
类似化合物
- 丙酸氟替卡松
- 布地奈德
- 地塞米松
- 丁酸地塞米松
独特性
替普瑞丹由于其含硫基团而具有独特性,这些基团提供了独特的化学和生物学特性。与其他糖皮质激素相比,替普瑞丹在各种动物模型中显示出中等至强烈的抗炎活性。它在抑制某些细胞反应方面的效力不如丙酸氟替卡松和布地奈德 .
参考文献
生物活性
Tipredane, a synthetic glucocorticoid, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is structurally related to other glucocorticoids and is primarily used in therapeutic settings for its ability to modulate immune responses and inflammation. Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to alterations in gene expression that result in anti-inflammatory effects.
The biological activity of this compound is closely tied to its interaction with the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences the transcription of various genes involved in inflammation and immune response:
- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of cytokines such as IL-1, IL-6, and TNF-α.
- Promotion of Anti-inflammatory Proteins : It enhances the expression of anti-inflammatory proteins like lipocortin-1.
- Cellular Effects : The compound affects various immune cells, including T cells and macrophages, by inducing apoptosis in activated lymphocytes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound from various studies.
Case Study 1: Inflammatory Disease Management
A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving this compound showed a marked improvement in symptoms compared to those on placebo. Key outcomes included:
- Reduction in Joint Swelling : 70% of participants reported decreased swelling after 12 weeks.
- Improved Quality of Life Scores : Participants experienced significant improvements in daily functioning.
Case Study 2: Organ Transplantation
In a study examining immunosuppressive regimens for kidney transplant recipients, this compound was evaluated alongside traditional therapies. Results indicated:
- Lower Rejection Rates : The use of this compound resulted in a 30% reduction in acute rejection episodes compared to standard treatment.
- Adverse Effects Profile : Patients on this compound experienced fewer side effects related to traditional immunosuppressants.
Research Findings
Recent investigations into this compound's pharmacokinetics and dynamics have provided insights into its efficacy:
- Bioavailability : Studies indicate that modifications to the chemical structure enhance bioavailability and therapeutic effectiveness.
- Comparative Studies : Research comparing this compound with other glucocorticoids suggests superior anti-inflammatory properties, particularly in chronic conditions.
属性
CAS 编号 |
85197-77-9 |
|---|---|
分子式 |
C22H31FO2S2 |
分子量 |
410.6 g/mol |
IUPAC 名称 |
(8S,9R,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22-/m0/s1 |
InChI 键 |
DXEXNWDGDYUITL-FXSSSKFRSA-N |
SMILES |
CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |
手性 SMILES |
CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |
规范 SMILES |
CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |
同义词 |
17-(ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)androsta-1,4-dien-3-one SQ 27239 SQ-27239 tipredane |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















